3-chloro-N-(2-ethoxyphenyl)benzamide
Overview
Description
3-chloro-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . It is a benzamide derivative, characterized by the presence of a chloro group at the third position and an ethoxyphenyl group attached to the nitrogen atom of the benzamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as hydroxylated or dechlorinated derivatives.
Scientific Research Applications
3-chloro-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methoxyphenyl)benzamide
- 3-chloro-N-(2-ethoxyphenyl)acetamide
- 3-chloro-N-(2-ethoxyphenyl)propionamide
Uniqueness
3-chloro-N-(2-ethoxyphenyl)benzamide is unique due to the presence of both a chloro group and an ethoxyphenyl group, which confer specific chemical and biological properties . This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-(2-ethoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXVVWEDRVVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289101 | |
Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-50-8 | |
Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302909-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(2-ethoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-N-(2-ETHOXYPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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